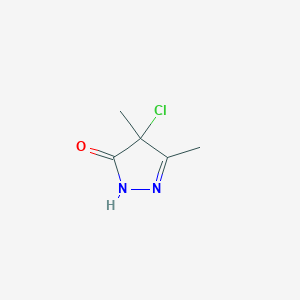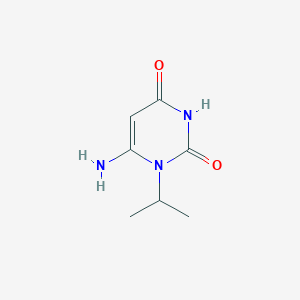
6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione, also known as AIP, is a heterocyclic organic compound that has gained significant attention in scientific research. AIP is a pyrimidinedione derivative that has been synthesized using various methods. The compound has been studied for its potential applications in the field of medicinal chemistry due to its unique properties and mechanism of action.
Mechanism Of Action
The mechanism of action of 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione has been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in the de novo pyrimidine synthesis pathway. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione has also been shown to inhibit the activity of xanthine oxidase, an enzyme involved in purine metabolism.
Biochemical And Physiological Effects
6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of viruses, and inhibit the growth of bacteria. 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione has also been shown to exhibit anti-inflammatory effects and to protect against neuronal damage in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione has several advantages for lab experiments. It is easy to synthesize, stable, and has a high purity. However, 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
For 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione research include the development of 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione-based drugs and the study of its effects on metabolic pathways.
Synthesis Methods
6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione can be synthesized using various methods, including a one-pot three-component reaction, a solvent-free microwave-assisted synthesis, and a green and efficient synthesis using water as a solvent. One of the most common methods for synthesizing 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione is through a one-pot three-component reaction involving the reaction of 2,4-pentanedione, urea, and isopropylamine. This method is simple, efficient, and yields high purity 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione.
Scientific Research Applications
6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied for its potential as an anti-inflammatory agent and for its neuroprotective effects.
properties
IUPAC Name |
6-amino-1-propan-2-ylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4(2)10-5(8)3-6(11)9-7(10)12/h3-4H,8H2,1-2H3,(H,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKNOPHMINZLMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=O)NC1=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B48167.png)
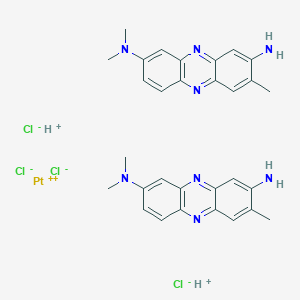
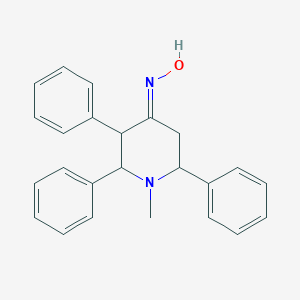
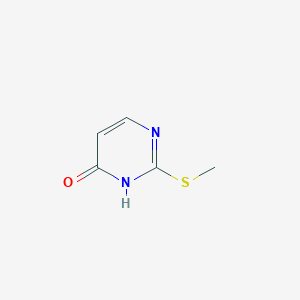
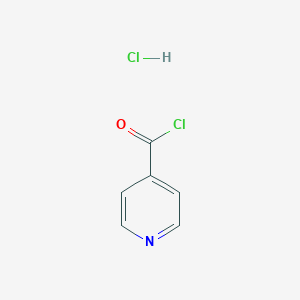
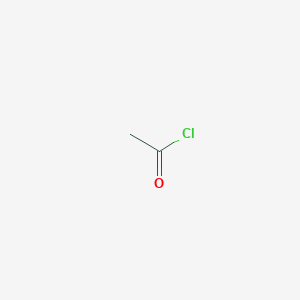
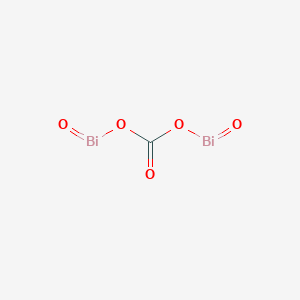
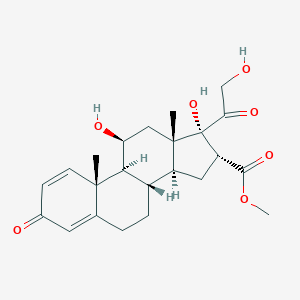

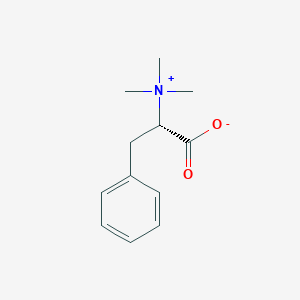

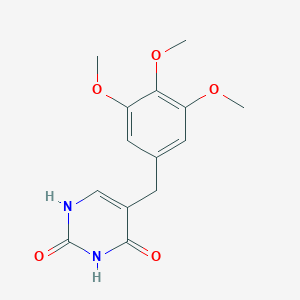
![Isoxazolo[4,5-b]pyridin-3-amine](/img/structure/B48196.png)
